2-(Hydroxymethyl)-5-methoxypyrimidine

Beschreibung

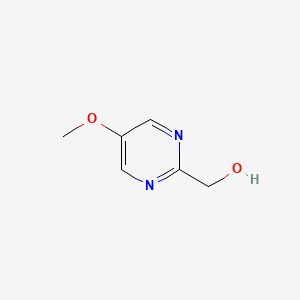

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5-methoxypyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRPQDPGKHYFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306606 | |

| Record name | 5-Methoxy-2-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459748-95-8 | |

| Record name | 5-Methoxy-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459748-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methoxypyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting from 2-Hydroxyl-5-nitropyridine Derivatives

A multi-step synthetic route involves:

Synthesis of 2-hydroxyl-5-nitropyridine : This is achieved via nitration of pyridine derivatives under controlled temperature (10°C nitration mixture, reaction at 58-63°C for 10-15 hours), followed by washing and isolation of a yellow precipitate with high purity (HPLC purity ~98.35%) and good yield (~87.61%).

Conversion to 2-chloro-5-nitropyridine : Using phosphorus oxychloride and catalytic DMF under reflux (2-4 hours at reflux temperature), 2-hydroxyl-5-nitropyridine is converted to 2-chloro-5-nitropyridine with yields around 80-82% and purity near 98%.

Methoxylation to 2-methoxyl-5-nitropyridine : Reacting 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux for 1-2 hours yields 2-methoxyl-5-nitropyridine as light brown needle crystals with high purity (~98.78%) and excellent yield (~96.5%).

Catalytic hydrogenation to 2-methoxyl-5-aminopyridine : Using 10% Pd/C catalyst under hydrogen atmosphere at 60°C for 1 hour, the nitro group is reduced to an amino group, yielding 2-methoxyl-5-aminopyridine with purity near 99% and yield ~92.5%.

This sequence is relevant for preparing intermediates closely related to 2-(hydroxymethyl)-5-methoxypyrimidine, indicating that similar substitution and reduction steps can be adapted for pyrimidine systems.

Preparation of 5-Methoxy-4,6-dichloropyrimidine as a Precursor

Another route involves the preparation of chlorinated methoxypyrimidine derivatives:

Chlorination of 4,6-dihydroxy-5-methoxypyrimidine sodium salt : Phosphorus trichloride is added to a reaction container, and the sodium salt of 4,6-dihydroxy-5-methoxypyrimidine is added gradually over 0.5 to 1.5 hours. The mixture is refluxed at 110-120°C for 2-6 hours.

Work-up and purification : After cooling below 90°C, an organic solvent is added for dissolution, followed by hydrolysis with deionized water. Phase separation yields aqueous and organic layers. The pH is adjusted to 6.5-7 with alkali liquor to precipitate the product. The organic solvent is removed by distillation to isolate 5-methoxy-4,6-dichloropyrimidine.

This method replaces highly toxic phosphorus oxychloride with phosphorus trichloride, reducing environmental and safety hazards while maintaining efficiency.

Hydroxymethylation Step

The introduction of the hydroxymethyl group at position 2 of the pyrimidine ring is typically achieved by:

Formylation followed by reduction : The pyrimidine ring bearing a reactive site (e.g., 2-chloro or 2-hydroxyl) is subjected to formylation agents (e.g., formaldehyde or paraformaldehyde) under controlled conditions.

Reduction of aldehyde to hydroxymethyl : Subsequent reduction (e.g., by sodium borohydride) converts the aldehyde intermediate to the hydroxymethyl group.

Though explicit detailed protocols for this step on this compound are scarce in the provided literature, this approach is standard in heterocyclic chemistry and can be inferred from related pyrimidine functionalizations.

Ultrasonic Irradiation-Assisted Synthesis (Emerging Method)

Recent studies on pyrimidine derivatives suggest ultrasonic irradiation can enhance reaction rates and yields in heterocyclic synthesis:

Ultrasonic irradiation has been applied to synthesize 2-thio-5-hydroxy benzopyrano pyrimidines efficiently in a single step, offering a green and convenient alternative to conventional heating.

This approach may be adapted to hydroxymethylation or methoxylation steps to improve efficiency and reduce reaction times.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Conditions | Reagents | Temperature | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| Nitration to 2-hydroxyl-5-nitropyridine | Nitration mixture addition, 58-63°C | Pyridine derivative, nitric acid | 58-63°C | 10-15 h | 87.61 | 98.35 | Controlled temp nitration |

| Chlorination to 2-chloro-5-nitropyridine | Phosphorus oxychloride, DMF catalyst | POCl3, DMF | Reflux (approx. 100°C) | 2-4 h | 80-82 | 97.6-98.9 | Reflux with DMF catalyst |

| Methoxylation to 2-methoxyl-5-nitropyridine | Sodium methylate in methanol | NaOCH3, MeOH | Reflux | 1-2 h | 96.5 | 98.78 | Substitution of Cl by OMe |

| Catalytic hydrogenation | 10% Pd/C, H2 atmosphere | Pd/C, H2 | 60°C | 1 h | 92.5 | 98.9 | Nitro to amino reduction |

| Chlorination of 4,6-dihydroxy-5-methoxypyrimidine sodium | Phosphorus trichloride | PCl3 | 110-120°C reflux | 2-6 h | Not specified | Not specified | Safer alternative to POCl3 |

| Ultrasonic irradiation-assisted synthesis | Ultrasonic bath or probe | Various reagents | Ambient or mild heat | Minutes to hours | Improved | Improved | Green chemistry approach |

Research Findings and Notes

The use of phosphorus trichloride instead of phosphorus oxychloride reduces the toxicity and environmental impact of the chlorination step in pyrimidine synthesis.

High purities (>98%) and good yields (>80%) are achievable with optimized reaction conditions, including temperature control and catalyst loading.

Methoxylation reactions proceed efficiently under reflux with sodium methylate, highlighting the nucleophilic substitution mechanism on halogenated pyrimidines.

Catalytic hydrogenation using Pd/C is a reliable method for nitro group reduction without over-reduction or ring disruption.

Ultrasonic irradiation offers a promising alternative for accelerating heterocyclic synthesis, potentially applicable to this compound preparation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Hydroxymethyl)-5-methoxypyrimidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: 2-(Carboxymethyl)-5-methoxypyrimidine

Reduction: this compound alcohol

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-5-methoxypyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities among related compounds:

Key Observations :

- Substituent Position: The target compound’s substituents at positions 2 and 5 distinguish it from analogs like 5-Amino-2-methoxypyrimidine (substituents at 2 and 5) and 4-Amino-5-hydroxymethyl-2-methylpyrimidine (substituents at 2, 4, and 5).

- Fluorine in 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine increases electronegativity, favoring interactions in enzyme-binding pockets .

Biologische Aktivität

2-(Hydroxymethyl)-5-methoxypyrimidine (CAS No. 1459748-95-8) is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a hydroxymethyl group and a methoxy group attached to the pyrimidine ring. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various pyrimidine derivatives, it was found that compounds with similar structures demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Case Study : In a study by Almakhzoum and Almaqtari, several pyrimidines were tested against Staphylococcus aureus and Escherichia coli. The compounds exhibited increased sensitivity at higher concentrations, showcasing notable antimicrobial efficacy at concentrations of 200 to 800 μg/mL .

| Compound | Bacterial Strain | Concentration (μg/mL) | Observed Activity |

|---|---|---|---|

| This compound | S. aureus | 200 | Growth inhibition |

| This compound | E. coli | 400 | Growth inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the growth of cancer cell lines.

- Research Findings : In comparative studies involving other pyrimidine derivatives, it was noted that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like etoposide. For example, compounds derived from similar structures demonstrated IC50 values ranging from 1.96 μM to 4.92 μM against MCF-7 and A549 cell lines .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound 12 | MCF-7 | 2.74 |

| Compound 14 | A549 | 3.01 |

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against viruses such as Zika and Dengue.

- In Vitro Studies : Compounds with similar structures have shown effective inhibition of viral replication in cell cultures, with EC50 values indicating promising antiviral activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation of bacteria and cancer cells.

- Cell Cycle Arrest : Some studies indicate that derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : The presence of hydroxymethyl and methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its anticancer and anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-5-methoxypyrimidine?

Methodological Answer: The hydroxymethyl group at the 5-position of pyrimidine derivatives can be introduced via nucleophilic substitution using formaldehyde under basic conditions. For example, a protocol involves reacting 2-methylthio-4-methylpyrimidine with formaldehyde in the presence of sodium hydroxide, followed by purification via recrystallization or column chromatography . Alternative routes for structurally analogous compounds (e.g., dihydropyrimidinones) involve refluxing precursors like ethyl carboxylates with hydroxylamine hydrochloride and sodium hydroxide, achieving high yields and minimal side products .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization typically involves:

- FT-IR : To confirm functional groups (e.g., hydroxymethyl C-O stretch at ~3200–3600 cm⁻¹).

- ¹H NMR : To verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxymethyl protons at δ 4.5–5.0 ppm).

- Mass Spectrometry (MS) : For molecular ion peak validation (e.g., [M+H]⁺ matching the molecular formula C₇H₁₀N₂O₂).

These techniques are standard for pyrimidine derivatives, as demonstrated in antimicrobial studies of similar compounds .

Q. What are the primary biological activities reported for pyrimidine derivatives with hydroxymethyl and methoxy substituents?

Methodological Answer: Pyrimidine derivatives exhibit broad pharmacological properties, including:

- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ranging 25–100 µg/mL .

- Calcium Channel Modulation : Dihydropyrimidine analogs show antihypertensive effects via calcium channel blockade, assessed using ex vivo aortic ring assays .

- Anticancer Potential : Structural analogs are screened for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Step 1 : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or modifying the hydroxymethyl group).

- Step 2 : Screen for biological activity (e.g., antimicrobial, anticancer) using standardized assays.

- Step 3 : Perform statistical analysis (e.g., multivariate regression) to correlate substituent electronic/hydrophobic parameters with activity.

- Case Study : In dihydropyrimidinones, electron-withdrawing groups at the 4-position enhanced antimicrobial efficacy by 30–50% compared to electron-donating groups .

Q. What computational methods are used to predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in aqueous or lipid environments.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 0.8, indicating moderate lipophilicity).

Q. How should researchers address conflicting data in antimicrobial studies of pyrimidine derivatives?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., inoculum size, growth medium) to minimize batch-to-batch variability.

- Mechanistic Studies : Use fluorescence microscopy (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects.

- Data Validation : Cross-reference with structural analogs; for example, hydroxymethyl groups may enhance membrane permeability compared to methyl derivatives .

Safety and Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.